4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Therapeutic Applications in Cancer Research
One study corrected the structural misinterpretation of VPC-14449, a compound closely related to the chemical structure of interest, highlighting its potential as a therapy for prostate cancer. The correct structure of VPC-14449, incorporating elements of the imidazole and morpholine groups, emphasizes the importance of accurate chemical characterization in the development of therapeutic agents. Despite the structural correction, the compound's efficacy in cancer therapy remains valid, underscoring the potential of such molecules in medicinal chemistry (Kush Dalal et al., 2017).
Antifungal and Antibacterial Properties
Another study synthesizes and characterizes copper(I) complexes with 1H-imidazo[4,5-f][1,10]phenanthroline derivative ligands, showing good phosphorescent emission and aggregation-induced emission properties. This research not only highlights the photophysical attributes of such complexes but also suggests a potential framework for developing antifungal and antibacterial agents through metal coordination (Rong Liu et al., 2015).
Development of Heterocyclic Compounds
The synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines by reacting γ-bromodypnone with imidazoles demonstrates the versatility of bromo-imidazole compounds in constructing complex heterocyclic structures. This research contributes to the expanding library of nitrogen-containing heterocycles, which are crucial in pharmaceutical development due to their biological activity (L. M. Potikha et al., 2011).
Synthesis and Characterization for Biological Applications
A study on the synthesis and characterization of a morpholine compound suggests its potential in biological applications. Such compounds are screened for various biological activities, demonstrating the broad utility of morpholine derivatives in developing new therapeutic agents. This work also emphasizes the importance of structural analysis in understanding the bioactivity of novel compounds (Mamatha S.V et al., 2019).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities . They are key components in many pharmaceuticals and agrochemicals , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the reaction conditions can be mild enough for the inclusion of a variety of functional groups , suggesting that the compound may be stable under a range of environmental conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-(4-bromoimidazol-1-yl)ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c10-9-7-13(8-11-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEMCTLCWASVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(N=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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